molecular formula C9H11BrFNO B8763287 4-Bromo-2-fluoro-5-isopropoxyaniline

4-Bromo-2-fluoro-5-isopropoxyaniline

Cat. No.: B8763287
M. Wt: 248.09 g/mol
InChI Key: SHJSTFBEFVMIQN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-isopropoxyaniline is a substituted aniline derivative featuring bromo (Br), fluoro (F), and isopropoxy (OCH(CH₃)₂) groups at positions 4, 2, and 5, respectively. This compound is primarily utilized as a precursor in synthesizing herbicidal agents, such as tetrahydrophthalimide derivatives. For instance, it reacts with 3,4,5,6-tetrahydrophthalic anhydride in acetic acid under reflux conditions to form N-(4-bromo-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide, a key intermediate in agrochemical applications . The compound’s melting point is reported as 81–82°C, and its synthesis involves purification via silica gel chromatography .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

4-bromo-2-fluoro-5-propan-2-yloxyaniline

InChI

InChI=1S/C9H11BrFNO/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,12H2,1-2H3

InChI Key

SHJSTFBEFVMIQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Substituted Analogs

4-Bromo-2-fluoro-5-propoxyaniline (CAS: 84478-69-3)
  • Molecular Formula: C₉H₁₁BrFNO
  • Substituents : 4-Br, 2-F, 5-propoxy (OCH₂CH₂CH₃)
  • Key Differences : The propoxy group is a straight-chain alkoxy substituent, contrasting with the branched isopropoxy group in the target compound. This structural difference influences steric hindrance and solubility. For example, the branched isopropoxy group may reduce reaction rates in nucleophilic substitutions due to increased steric bulk .
  • Applications : Available for custom synthesis but lacks documented herbicidal applications compared to the isopropoxy analog .

Methyl-Substituted Analogs

4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7)
  • Molecular Formula : C₇H₇BrFN
  • Substituents : 4-Br, 5-F, 2-methyl (CH₃)
  • Key Differences : Replacing the isopropoxy group with a methyl group significantly reduces molecular weight (204.04 vs. 248.09) and alters electronic effects. Methyl is electron-donating, whereas alkoxy groups are electron-withdrawing, affecting the aromatic ring’s reactivity in electrophilic substitutions .
  • Applications: Limited data on specific applications, though methyl-substituted anilines are often intermediates in pharmaceuticals .

Positional Isomers

5-Bromo-2-fluoro-4-methylaniline (CAS: 945244-29-1)
  • Molecular Formula : C₇H₇BrFN
  • Substituents : 5-Br, 2-F, 4-CH₃
  • Key Differences: The bromo and methyl groups are transposed compared to the target compound.
  • Similarity Score : 0.82 (based on structural alignment algorithms) .

Bulky Substituent Derivatives

4-Bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • The trifluoropropoxy group introduces extreme steric and electronic effects, making it suitable for specialized agrochemicals but less reactive in standard coupling reactions compared to isopropoxy-substituted anilines .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Applications
4-Bromo-2-fluoro-5-isopropoxyaniline Not Provided C₉H₁₁BrFNO 4-Br, 2-F, 5-OCH(CH₃)₂ 248.09 Herbicidal intermediates
4-Bromo-2-fluoro-5-propoxyaniline 84478-69-3 C₉H₁₁BrFNO 4-Br, 2-F, 5-OCH₂CH₂CH₃ 248.09 Custom synthesis
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN 4-Br, 5-F, 2-CH₃ 204.04 Pharmaceutical intermediates
5-Bromo-2-fluoro-4-methylaniline 945244-29-1 C₇H₇BrFN 5-Br, 2-F, 4-CH₃ 204.04 Research chemicals

Research Findings and Implications

Steric Effects : The branched isopropoxy group in this compound enhances steric hindrance, slowing down reactions requiring planar transition states but improving selectivity in herbicidal derivatives .

Electronic Effects : Alkoxy groups (e.g., isopropoxy) withdraw electron density via resonance, activating the ring for electrophilic substitution at specific positions. Methyl groups, in contrast, donate electron density, altering reaction pathways .

Positional Isomerism : Transposing substituents (e.g., bromo from position 4 to 5) significantly impacts regioselectivity in subsequent reactions, as seen in lower similarity scores (0.80–0.84) for positional isomers .

Synthetic Utility : The target compound’s synthesis involves reflux in acetic acid, a method adaptable to other alkoxy-substituted anilines but requiring adjustments for sterically hindered analogs .

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